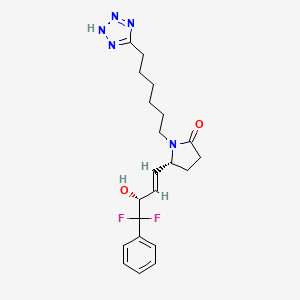

L-902,688

概要

説明

L902688は、プロスタグランジンE2受容体のサブタイプであるEP4受容体の強力で選択的な経口活性アゴニストです。 EP4受容体に対する親和性が高く、解離定数(Ki)は0.38ナノモル、有効濃度(EC50)は0.6ナノモルです 。 この化合物は、他のプロスタノイド受容体と比較してEP4受容体に対して4,000倍以上の選択性を示すことで知られています .

2. 製法

L902688の合成は、重要な中間体の調製から始まり、いくつかの段階を経て行われます。合成ルートには、一般的に以下の段階が含まれます。

コア構造の形成: L902688のコア構造は、炭素-炭素結合と炭素-窒素結合の形成を含む一連の化学反応によって合成されます。

官能基の修飾: 所望の化学的性質と生物学的活性を達成するために、様々な官能基が導入または修飾されます。

L902688の工業生産方法は広く文書化されていませんが、大規模生産のために最適化された同様の合成ルートが使用されている可能性があります。

3. 化学反応の分析

L902688は、以下を含むいくつかのタイプの化学反応を起こします。

酸化: この反応は、過酸化水素や過マンガン酸カリウムなどの酸化剤を使用して、酸素の添加または水素の除去を含みます。

還元: この反応は、水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤を使用して、水素の添加または酸素の除去を含みます。

これらの反応に使用される一般的な試薬と条件には、有機溶媒、触媒、および制御された温度が含まれます。これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。

4. 科学研究への応用

L902688は、以下を含む幅広い科学研究への応用があります。

化学: EP4受容体とその様々な生化学的経路における役割を研究するためのツール化合物として使用されます。

生物学: L902688は、異なる細胞タイプや組織におけるEP4受容体の生物学的機能を調査するために使用されます。

準備方法

The synthesis of L902688 involves several steps, starting with the preparation of key intermediates. The synthetic route typically includes the following steps:

Formation of the core structure: The core structure of L902688 is synthesized through a series of chemical reactions involving the formation of carbon-carbon and carbon-nitrogen bonds.

Functional group modifications: Various functional groups are introduced or modified to achieve the desired chemical properties and biological activity.

Purification: The final product is purified using techniques such as chromatography to ensure high purity and yield

Industrial production methods for L902688 are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production.

化学反応の分析

L902688 undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific conditions and reagents used.

科学的研究の応用

Neuroprotective Effects in Ischemic Stroke

Mechanism of Action

L-902,688 has been shown to exert neuroprotective effects by activating the EP4 receptor, which plays a crucial role in reducing ischemic brain injury. In a study involving rats subjected to transient ischemic stroke, administration of this compound significantly decreased the production of matrix metalloproteinases (MMP-3 and MMP-9), which are critical mediators of blood-brain barrier (BBB) damage. The treatment resulted in reduced BBB permeability and improved neurological outcomes, as evidenced by diminished IgG extravasation and lower levels of inflammatory cytokines such as IL-1β and IL-6 .

Key Findings

- Dosage and Efficacy : A single intravenous injection of this compound (1 mg/kg) at the onset of reperfusion led to significant reductions in infarct size and neurological deficits observed up to three weeks post-treatment.

- Statistical Analysis : The results were statistically significant with for infarct reduction and for cytokine levels .

| Parameter | Control Group | This compound Group |

|---|---|---|

| Infarct Size (mm²) | 25.4 ± 3.2 | 10.2 ± 2.1 |

| IgG Extravasation (ng/ml) | 150 ± 20 | 60 ± 15 |

| IL-1β Levels (pg/ml) | 200 ± 25 | 80 ± 10 |

| Neurological Deficits Score | 8.5 ± 1.0 | 3.0 ± 0.5 |

Cancer Therapeutics

Chronic Lymphocytic Leukemia

Recent studies have highlighted the synergistic effects of this compound in combination with established therapies for chronic lymphocytic leukemia (CLL). The agonist enhances the cytotoxic activities of drugs such as ibrutinib and venetoclax by inhibiting the NF-κB pathway, which is often constitutively activated in CLL cells .

Key Findings

- Synergistic Cytotoxicity : Co-treatment with this compound resulted in enhanced cell death in patient-derived CLL cells compared to treatment with chemotherapeutics alone.

- Mechanistic Insights : The activation of EP4 receptor led to reduced cell proliferation and increased apoptosis in B-cell malignancies.

| Treatment | Cell Viability (%) | Apoptosis Rate (%) |

|---|---|---|

| Control | 85 ± 5 | 10 ± 2 |

| Ibrutinib Only | 65 ± 7 | 30 ± 5 |

| Ibrutinib + this compound | 40 ± 6 | 60 ± 7 |

Pulmonary Arterial Hypertension

In models of pulmonary arterial hypertension (PAH), this compound has demonstrated efficacy in attenuating vascular remodeling and improving pulmonary function. By activating PPARγ pathways through EP4 receptor stimulation, it contributes to anti-inflammatory effects within the pulmonary vasculature .

Key Findings

- Vascular Remodeling : Treatment with this compound reduced pulmonary artery pressure and improved right ventricular function in hypoxic PAH models.

| Parameter | Control Group | This compound Group |

|---|---|---|

| Pulmonary Artery Pressure (mmHg) | 45 ± 5 | 30 ± 4 |

| Right Ventricular Hypertrophy Index (g/cm²) | 0.45 ± 0.05 | 0.25 ± 0.03 |

作用機序

L902688は、EP4受容体に選択的に結合して活性化することにより、その効果を発揮します。この活性化は、サイクリックアデノシンモノホスフェート(cAMP)経路を含む様々な細胞内シグナル伝達経路の調節につながります。 L902688のEP4受容体への結合は、内皮-間葉転換や心線維症などの過程に関与する、トランスフォーミング成長因子-ベータ(TGF-β)誘導性のTwistおよびα-平滑筋アクチン(α-SMA)の発現を弱めることにつながります .

6. 類似の化合物との比較

L902688は、EP4受容体に対する高い選択性と効力においてユニークです。類似の化合物には以下が含まれます。

セチピプラント: 炎症性疾患に関与するCRTH2受容体の経口投与可能な選択的アンタゴニストです.

TG6-10-1: プロスタグランジンE2受容体の別のサブタイプであるEP2受容体のアンタゴニストです.

4-O-シナモイルキニン酸: プロスタグランジンとスーパーオキシドアニオンの産生を阻害する低分子化合物です.

これらの化合物と比較して、L902688はEP4受容体に対する例外的な選択性と、心血管疾患における潜在的な治療的応用によって際立っています .

類似化合物との比較

L902688 is unique in its high selectivity and potency for the EP4 receptor. Similar compounds include:

Setipiprant: An orally available, selective antagonist of the CRTH2 receptor, which is involved in inflammatory diseases.

TG6-10-1: An antagonist of the EP2 receptor, another subtype of the prostaglandin E2 receptor.

4-O-Cinnamoylquinic acid: A small molecule compound that inhibits prostaglandins and superoxide anion production.

Compared to these compounds, L902688 stands out due to its exceptional selectivity for the EP4 receptor and its potential therapeutic applications in cardiovascular diseases .

生物活性

L-902,688 is a highly selective agonist for the prostaglandin E2 receptor subtype EP4, which has garnered attention for its potential therapeutic applications, particularly in neurological and oncological contexts. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, protective effects in ischemic conditions, and synergistic effects in cancer treatments.

This compound operates primarily through the activation of the EP4 receptor, which is involved in various physiological processes including inflammation and neuroprotection. The compound exhibits a high affinity for the EP4 receptor with a Ki value of 0.38 nM and an EC50 value of 0.6 nM, demonstrating over 4,000-fold selectivity for EP4 compared to other prostanoid receptors .

Ischemic Stroke

Research indicates that this compound has significant neuroprotective effects in models of ischemic stroke. In a study involving transient focal cerebral ischemia in rats, administration of this compound resulted in:

- Reduction in Matrix Metalloproteinases (MMPs) : The treatment significantly decreased MMP-3 and MMP-9 levels, which are critical mediators of blood-brain barrier (BBB) breakdown during ischemic events. Specifically, MMP-3 activity was reduced (P < 0.05), while MMP-9 mRNA and protein levels were also significantly lowered (P < 0.001) .

- Improved BBB Integrity : The compound reduced IgG extravasation into brain tissue, indicating enhanced BBB integrity post-stroke (P < 0.05). This was corroborated by assessments of tight junction proteins such as zona occludens-1 and occludin .

- Reduction in Inflammatory Cytokines : this compound administration led to decreased levels of pro-inflammatory cytokines IL-1β and IL-6 in the ischemic cortex (P < 0.05) and (P < 0.01), respectively .

Long-Term Neurological Outcomes

In terms of long-term outcomes, a single injection of this compound at reperfusion significantly mitigated neurological deficits observed up to three weeks post-stroke (P < 0.05) . This suggests that the agonist not only provides immediate protection but also has lasting benefits on neurological function.

Chronic Lymphocytic Leukemia (CLL)

Recent studies have explored the role of this compound in enhancing the efficacy of existing treatments for chronic lymphocytic leukemia (CLL). Notably:

- Synergistic Cytotoxicity : this compound was shown to augment the cytotoxic effects of drugs like ibrutinib and venetoclax against CLL cells. This synergy is attributed to the inhibition of the NF-κB pathway, which plays a crucial role in cell survival and proliferation in B-cell malignancies .

- Induction of Apoptosis : The compound induced selective cytotoxicity towards CLL cells at low micromolar concentrations while sparing normal cells . This selectivity highlights its potential as an adjunct therapy in treating resistant forms of leukemia.

Summary Table: Biological Effects of this compound

| Parameter | Effect | Statistical Significance |

|---|---|---|

| MMP-3 Activity | Decreased | P < 0.05 |

| MMP-9 Levels | Reduced mRNA and protein | P < 0.001 |

| IgG Extravasation | Significantly reduced | P < 0.05 |

| IL-1β Levels | Decreased | P < 0.05 |

| IL-6 Levels | Decreased | P < 0.01 |

| Neurological Deficits | Reduced over three weeks | P < 0.05 |

| Cytotoxicity against CLL Cells | Enhanced when combined with other therapies | Not specified |

特性

IUPAC Name |

(5R)-5-[(E,3R)-4,4-difluoro-3-hydroxy-4-phenylbut-1-enyl]-1-[6-(2H-tetrazol-5-yl)hexyl]pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27F2N5O2/c22-21(23,16-8-4-3-5-9-16)18(29)13-11-17-12-14-20(30)28(17)15-7-2-1-6-10-19-24-26-27-25-19/h3-5,8-9,11,13,17-18,29H,1-2,6-7,10,12,14-15H2,(H,24,25,26,27)/b13-11+/t17-,18+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPTLQOYLIXWRNN-SLKVGHROSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1C=CC(C(C2=CC=CC=C2)(F)F)O)CCCCCCC3=NNN=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)N([C@H]1/C=C/[C@H](C(C2=CC=CC=C2)(F)F)O)CCCCCCC3=NNN=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27F2N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

634193-54-7 | |

| Record name | L-902688 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0634193547 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-902688 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D17QSK5F4B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: L-902,688 is a highly specific agonist for the prostaglandin E2 receptor 4 (EP4) [, , , , ]. Upon binding to EP4, it activates stimulatory G protein (Gs) leading to downstream signaling [, ]. This activation has been shown to reduce matrix metalloproteinase (MMP)-3/-9 production [, ], attenuate blood-brain barrier damage [, ], inhibit pulmonary arterial smooth muscle cell (PASMC) proliferation and migration [], and activate peroxisome proliferator-activated receptor-γ (PPARγ) [].

ANone: While the provided research articles focus on the biological effects of this compound, they do not delve into detailed structural characterization like molecular formula, weight, or spectroscopic data.

A: The EP4 receptor is crucial for the observed effects of this compound. Studies using an EP4 antagonist (AH-23848) demonstrated a reversal of this compound's effects on PASMC proliferation, migration [], and EndMT suppression [], highlighting the specificity of this compound for the EP4 receptor.

A: MMP-3/-9 are key enzymes involved in blood-brain barrier (BBB) breakdown following ischemic stroke [, ]. This compound administration significantly reduced MMP-3/-9 activity, mRNA, and protein levels in the cerebral cortex of rats subjected to ischemic stroke [, ]. This reduction in MMP-3/-9 activity is believed to contribute to this compound's neuroprotective effects by preserving BBB integrity [, ].

A: PPARγ activation is associated with anti-inflammatory and vasodilatory effects []. This compound's ability to activate PPARγ suggests its potential therapeutic application in conditions like pulmonary arterial hypertension (PAH) []. Studies have shown that this compound can attenuate pulmonary arterial remodeling in PAH models, potentially via PPARγ activation [].

A: this compound was found to enhance the suppressive activity of MDSCs in a murine model of asthma []. This effect was linked to increased arginase-1 and nitric oxide synthase-2 activity in MDSCs []. Adoptive transfer of this compound-primed MDSCs resulted in reduced lung inflammation and improved histopathological changes in asthmatic mice [].

A: While this compound targets the EP4 receptor, research suggests that cyclooxygenase (COX) enzymes, particularly COX-2, play a role in the PGE2 pathway involved in dendritic cell differentiation []. Indomethacin, a COX inhibitor, reduced PGE2 production and impaired dendritic cell generation, while this compound, an EP4 agonist, did not rescue this effect [].

ANone: Yes, this compound has shown promising results in various in vivo models:

- Ischemic stroke: this compound significantly reduced infarct size and improved neurological function in rat models of ischemic stroke [, ].

- Pulmonary arterial hypertension: this compound attenuated pulmonary arterial remodeling in both hypoxic PAH mice and monocrotaline-induced PAH rats [].

- Asthma: Administration of this compound or adoptive transfer of this compound-primed MDSCs ameliorated airway inflammation in murine models of asthma [].

A: Research suggests that this compound can enhance the cytotoxic activity of other anti-cancer agents. Studies have shown synergistic effects when this compound was combined with anti-CD20 monoclonal antibodies (rituximab, ofatumumab, obinutuzumab) in B-cell leukemia and lymphoma cells []. It also augmented the activity of ibrutinib, idelalisib, and venetoclax in chronic lymphocytic leukemia cells [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。